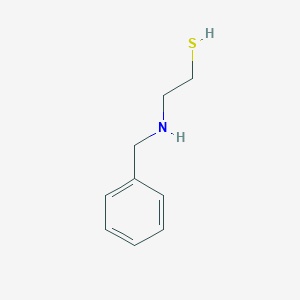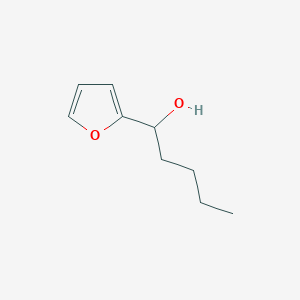
Methylnitramine
Vue d'ensemble
Description
Methylnitramine is an organic compound with the chemical formula CH₃NHNO₂ It is a primary nitramine, which means it contains a nitro group (NO₂) attached to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylnitramine can be synthesized through the nitration of dimethylurea using a mixture of sulfuric acid and nitric acid. The process involves the following steps:
- Nitration of dimethylurea with sulfuric acid and nitric acid.
- Separation of 1,3-dimethyl-1,3-dinitrourea using a suitable solvent.
- Hydrolysis of dimethyldinitrourea with hot water to yield this compound .
Industrial Production Methods
The industrial production of this compound follows a similar route to the laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methylnitramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroso compounds.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: this compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitramines with different functional groups.
Applications De Recherche Scientifique
Methylnitramine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other nitramines and energetic materials.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitramine-based drugs.
Industry: Used in the production of explosives and propellants due to its high energy content.
Mécanisme D'action
The mechanism of action of methylnitramine involves its decomposition and isomerization reactions. The compound can undergo unimolecular isomerization and decomposition through various pathways, including:
NN Bond Fission: Breaking of the nitrogen-nitrogen bond.
Isomerization: Formation of different isomers such as CH₃NHONO and CH₃NNOOH.
HONO Elimination: Elimination of nitrous acid (HONO) from the molecule.
Comparaison Avec Des Composés Similaires
Methylnitramine can be compared with other similar compounds, such as:
2,4-Dinitro-2,4-diazapentane: Another primary nitramine with similar explosive properties.
2,4-Dinitro-2,4-diazahexane: A compound with similar chemical structure and reactivity.
Dithis compound: A secondary nitramine with different stability and reactivity compared to this compound.
This compound is unique due to its specific chemical structure and the types of reactions it undergoes. Its high energy content and explosive properties make it a valuable compound for various applications in chemistry and industry.
Propriétés
Numéro CAS |
88727-16-6 |
|---|---|
Formule moléculaire |
CH5N2O2+ |
Poids moléculaire |
77.063 g/mol |
Nom IUPAC |
hydroxy-(methylamino)-oxoazanium |
InChI |
InChI=1S/CH5N2O2/c1-2-3(4)5/h2H,1H3,(H,4,5)/q+1 |
Clé InChI |
IKBPKXKODMZKEW-UHFFFAOYSA-N |
SMILES canonique |
CN[N+](=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methyl-1-oxa-4-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B8797270.png)

![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B8797281.png)

![2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol](/img/structure/B8797297.png)







